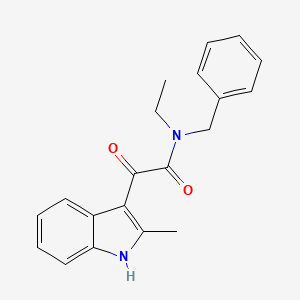

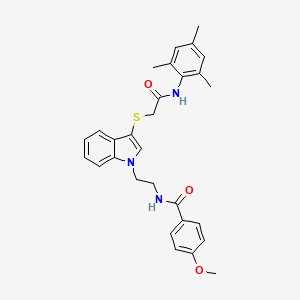

(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22F2N6OS and its molecular weight is 480.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity : The compound has been evaluated for its antibacterial properties. For instance, Nagaraj, Srinivas, and Rao (2018) synthesized a series of novel compounds with similar structures and found significant inhibition of bacterial growth in some of them, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthetic Methods and Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported the synthesis and crystallographic analysis of closely related compounds. They focused on the structural aspects, which is crucial for understanding the chemical and physical properties of such molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential in Treating HIV : Ashok, Chander, Balzarini, Pannecouque, and Murugesan (2015) synthesized β-carboline derivatives, including compounds with structural similarities, and found selective inhibition of the HIV-2 strain in some analogues. This indicates a potential application in HIV treatment (Ashok et al., 2015).

Antimicrobial Properties : Darekar, Karale, Akolkar, and Burungale (2020) conducted a study on novel derivatives with similar structures and tested their antibacterial activity, revealing moderate activity against various bacterial strains (Darekar et al., 2020).

作用機序

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway. Elevated levels of cyclic nucleotides can lead to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activation (anti-inflammatory effect). These effects are particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are common .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for targeted delivery of the drug, potentially enhancing its bioavailability and therapeutic effect while minimizing systemic side effects.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD, such as breathlessness and persistent coughing . By directly targeting the underlying mechanisms of COPD, Ohtuvayre offers a unique approach to the treatment of this condition .

生化学分析

Biochemical Properties

The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a reversible and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Cellular Effects

The compound this compound indirectly leads to CB1 occupancy by raising 2-AG levels . It also raises norepinephrine levels in the cortex . Activation of CB1 and CB2 receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Molecular Mechanism

The compound this compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an increase in 2-AG levels, which in turn leads to increased activation of CB1 and CB2 receptors .

Temporal Effects in Laboratory Settings

In rodent brain, the compound time- and dose-dependently bound to MAGL . It exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Dosage Effects in Animal Models

At a dosage of 30 mg/kg, the compound induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . At a lower dosage of 3 mg/kg, it still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .

Metabolic Pathways

The compound this compound is involved in the metabolic pathway of the endocannabinoid 2-AG . By inhibiting MAGL, it prevents the degradation of 2-AG into arachidonic acid and glycerol .

特性

IUPAC Name |

[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N6OS/c1-15-22(24(33)31-13-11-30(12-14-31)19-7-3-17(25)4-8-19)34-23(27-15)21-16(2)32(29-28-21)20-9-5-18(26)6-10-20/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWBWNBEENTIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)

![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)

![4,5-dimethoxy-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2464946.png)

![ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2464947.png)

![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)